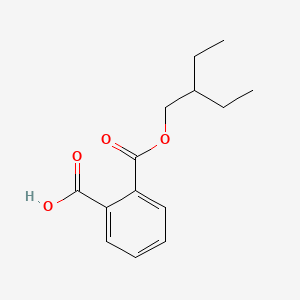
Phthalic acid, mono(2-ethylbutyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalic acid, mono(2-ethylbutyl) ester is a type of phthalate ester, which is a derivative of phthalic acid. Phthalates are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is specifically used in various industrial applications due to its unique chemical properties.
Preparation Methods
Phthalic acid, mono(2-ethylbutyl) ester is synthesized through the esterification of phthalic acid with 2-ethylbutanol. The reaction typically involves heating phthalic acid with 2-ethylbutanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require several hours to complete .
Chemical Reactions Analysis
Phthalic acid, mono(2-ethylbutyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to phthalic acid and 2-ethylbutanol.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups under specific conditions
Common reagents used in these reactions include strong acids like sulfuric acid for hydrolysis and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions are phthalic acid and 2-ethylbutanol .
Scientific Research Applications
Phthalic acid, mono(2-ethylbutyl) ester has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products.
Biology: Research has shown that phthalates, including this compound, can affect biological systems, making it a subject of study in toxicology and environmental science.
Medicine: It is used in the manufacturing of medical devices and materials, such as blood bags and tubing, due to its flexibility and durability.
Industry: Beyond PVC, it is used in the production of paints, adhesives, and coatings to enhance their properties
Mechanism of Action
The mechanism by which phthalic acid, mono(2-ethylbutyl) ester exerts its effects involves its interaction with plastic polymers. As a plasticizer, it embeds itself between the polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, it can disrupt endocrine functions by mimicking or interfering with hormone activities, leading to various health effects .
Comparison with Similar Compounds
Phthalic acid, mono(2-ethylbutyl) ester can be compared with other phthalates such as:
Di(2-ethylhexyl) phthalate (DEHP): Widely used as a plasticizer in PVC products.
Di-n-butyl phthalate (DBP): Used in adhesives, printing inks, and cosmetics.
Diethyl phthalate (DEP): Commonly found in personal care products and fragrances.
What sets this compound apart is its specific use in applications requiring a balance of flexibility and durability, making it suitable for specialized industrial and medical applications .
Properties
CAS No. |
91401-46-6 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(2-ethylbutoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-3-10(4-2)9-18-14(17)12-8-6-5-7-11(12)13(15)16/h5-8,10H,3-4,9H2,1-2H3,(H,15,16) |
InChI Key |
XSLWVQWUWZGQNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)COC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine](/img/structure/B14347638.png)
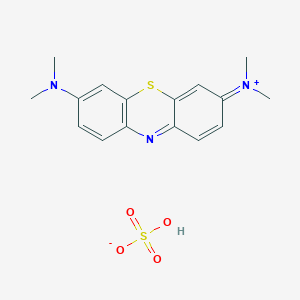
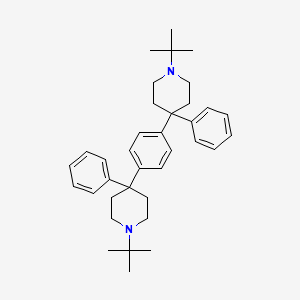
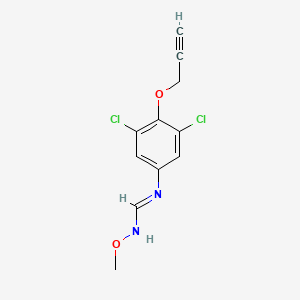
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B14347660.png)
![{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene](/img/structure/B14347671.png)
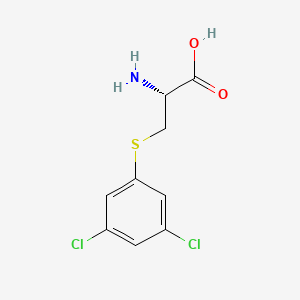
![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)
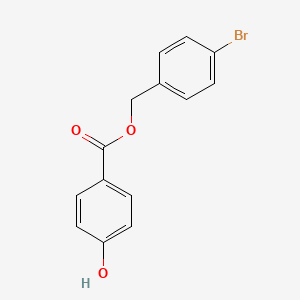
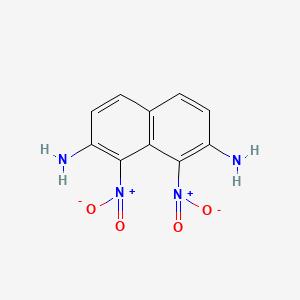
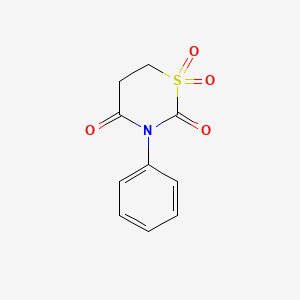
![4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid](/img/structure/B14347705.png)
![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)
